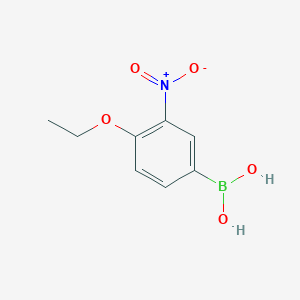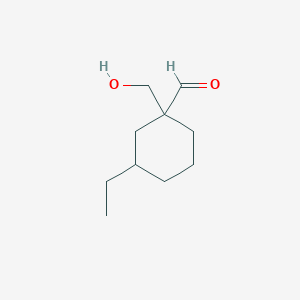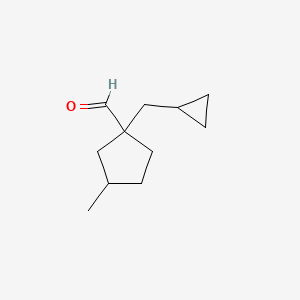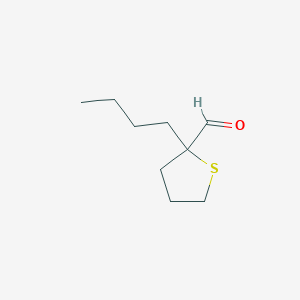
2-Butylthiolane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylthiolane-2-carbaldehyde is an organic compound with the molecular formula C₉H₁₆OS It is a heterocyclic aldehyde containing a thiolane ring substituted with a butyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylthiolane-2-carbaldehyde typically involves the formation of the thiolane ring followed by the introduction of the butyl group and the aldehyde functional group. One common method is the cyclization of a suitable precursor containing sulfur and carbonyl functionalities. For example, the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester can yield aminothiophene derivatives, which can be further modified to obtain the desired thiolane structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Butylthiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The thiolane ring can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Butylthiolane-2-carboxylic acid.
Reduction: 2-Butylthiolane-2-methanol.
Substitution: Various substituted thiolane derivatives depending on the reagents used.
科学的研究の応用
2-Butylthiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: Research into its biological properties may lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Butylthiolane-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The thiolane ring can provide stability and influence the reactivity of the compound. In biological systems, its mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in its biological activity .
類似化合物との比較
Similar Compounds
Thiophene-2-carbaldehyde: Contains a thiophene ring instead of a thiolane ring.
2-Butylthiophene: Lacks the aldehyde functional group.
2-Butyl-1,3-dithiolane: Contains an additional sulfur atom in the ring.
Uniqueness
2-Butylthiolane-2-carbaldehyde is unique due to the presence of both a thiolane ring and an aldehyde functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
特性
分子式 |
C9H16OS |
|---|---|
分子量 |
172.29 g/mol |
IUPAC名 |
2-butylthiolane-2-carbaldehyde |
InChI |
InChI=1S/C9H16OS/c1-2-3-5-9(8-10)6-4-7-11-9/h8H,2-7H2,1H3 |
InChIキー |
FTSOEBAFVATWNA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CCCS1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13311122.png)
amine](/img/structure/B13311125.png)
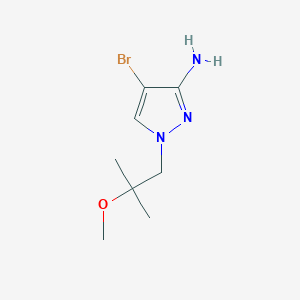
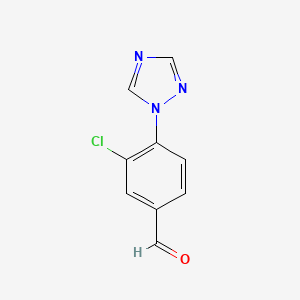

![(4-Methoxybutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13311141.png)
